

Benzylidimethylstearylammmonium Chloride: A Technical Guide to Critical Micelle Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzylidimethylstearylammmonium chloride*

Cat. No.: *B030447*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Benzylidimethylstearylammmonium chloride (BDSAC), a quaternary ammonium compound also widely known as Stearalkonium Chloride, is a cationic surfactant with a broad spectrum of applications, ranging from an antistatic agent in cosmetics and hair care products to a component in industrial cleaners and emulsion polymerization processes.^{[1][2][3]} Its efficacy in these formulations is intrinsically linked to its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration. This threshold is known as the Critical Micelle Concentration (CMC), a fundamental parameter for optimizing formulations and understanding the compound's activity.

This technical guide provides an in-depth overview of the critical micelle concentration of **Benzylidimethylstearylammmonium Chloride**, its significance, and the experimental protocols for its determination.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles.^{[4][5]} Below the CMC, surfactant molecules primarily exist as monomers. As the concentration increases, these monomers adsorb at the interfaces, such as the air-water interface, leading to a decrease in surface tension.^{[6][7]}

Once the interface is saturated, any further increase in surfactant concentration leads to the formation of micelles in the bulk of the solution.[\[5\]](#)[\[8\]](#) This process is a spontaneous and thermodynamically favorable self-assembly driven by the hydrophobic effect. The hydrophobic stearyl tails of BDSAC molecules cluster together to minimize their contact with water, while the hydrophilic benzyl-dimethylammonium head groups remain exposed to the aqueous environment.

The formation of micelles is accompanied by abrupt changes in several physicochemical properties of the solution, which forms the basis for the experimental determination of the CMC. [\[9\]](#) These properties include surface tension, conductivity, turbidity, and the solubilization of hydrophobic probes.[\[4\]](#)[\[6\]](#)

Physicochemical Properties of Benzyldimethylstearylammmonium Chloride

Property	Value/Description	Reference
Synonyms	Stearalkonium chloride, Benzyldimethyloctadecylammno nium chloride	[2] [10]
CAS Number	122-19-0	[1] [10]
Molecular Formula	C ₂₇ H ₅₀ ClN	[10]
Molecular Weight	424.1 g/mol	[10]
Appearance	White solid or thick liquid with a mild odor.	[1] [10]
Solubility	Soluble in water.	[1]
Type	Cationic Surfactant	[11] [12]

Experimental Determination of Critical Micelle Concentration

The CMC of **Benzyldimethylstearylammmonium Chloride** is an experimentally determined value that can be influenced by factors such as temperature, pressure, and the presence of

electrolytes or other substances in the solution.[4][13] Several techniques can be employed for its measurement.

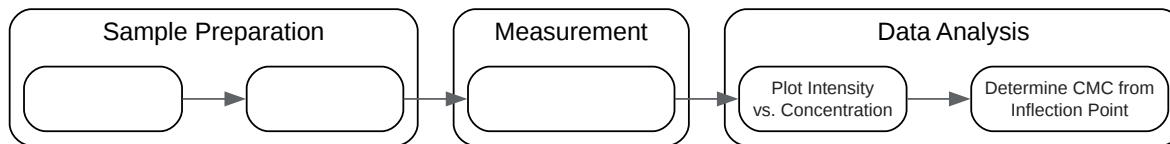
Tensiometry

This is one of the most common and direct methods for determining the CMC of surfactants.[6][14] It involves measuring the surface tension of the surfactant solution at various concentrations.

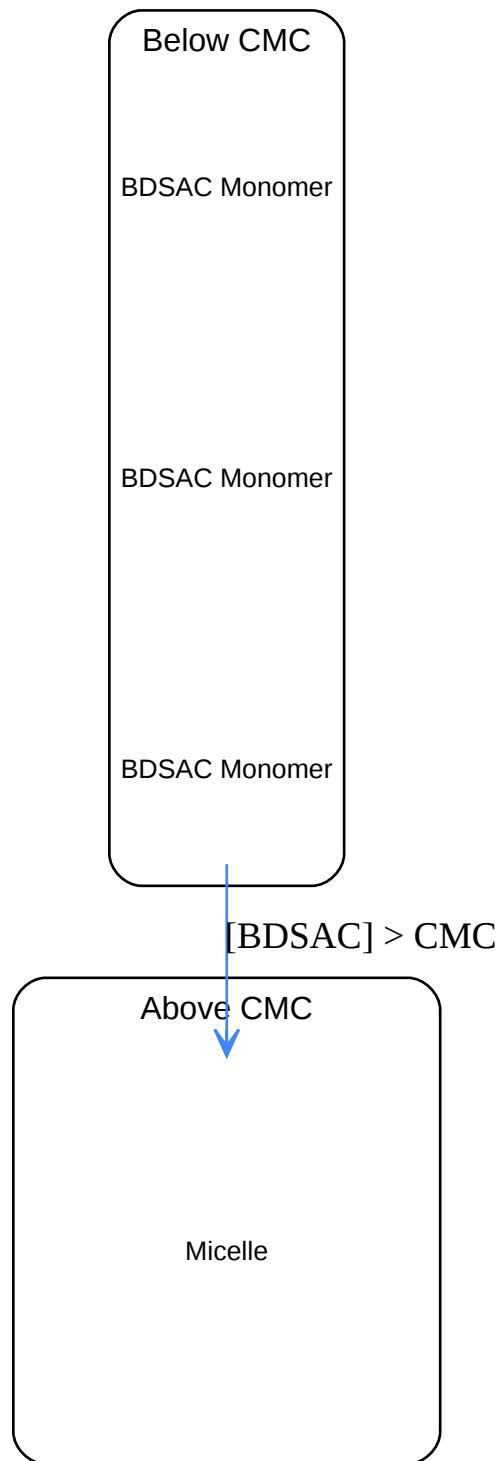
Experimental Protocol:

- Preparation of Stock Solution: Prepare a concentrated stock solution of BDSAC in deionized water.
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the expected CMC.
- Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[8]
- Data Analysis: Plot the surface tension as a function of the logarithm of the BDSAC concentration. The plot will typically show two linear regions.[7] The CMC is determined from the intersection of the two lines.[8]

Caption: Workflow for CMC determination using tensiometry.


Conductivity Measurement

This method is suitable for ionic surfactants like BDSAC.[14] It relies on the change in the molar conductivity of the solution as a function of surfactant concentration.


Experimental Protocol:

- Solution Preparation: Similar to tensiometry, prepare a series of BDSAC solutions of varying concentrations.
- Conductivity Measurement: Measure the electrical conductivity of each solution using a conductivity meter.

- Data Analysis: Plot the conductivity against the surfactant concentration. Two lines with different slopes will be observed.[4][5] The concentration at which the slope changes corresponds to the CMC.[6]

Micelle Formation of BDSAC

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyldimethylstearylammmonium Chloride | 122-19-0 [chemicalbook.com]
- 2. Benzyldimethylstearylammmonium chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Stearalkonium Chloride, CAS No. 112-02-7 | Niran Chemical [niranchemical.com]
- 4. justagriculture.in [justagriculture.in]
- 5. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyldimethylstearylammmonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. agilent.com [agilent.com]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzylidimethylstearylammmonium Chloride: A Technical Guide to Critical Micelle Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030447#benzyldimethylstearylammmonium-chloride-critical-micelle-concentration-cmc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com